Ethyl 2-iodothiophene-3-carboxylate
Description
Significance of Halogenated Thiophene (B33073) Derivatives in Synthetic Chemistry
Halogenated thiophene derivatives are of paramount importance in synthetic chemistry due to their ability to participate in a variety of cross-coupling reactions. The carbon-halogen bond, particularly the carbon-iodine bond, is readily activated by transition metal catalysts, such as palladium complexes, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of modern organic synthesis, enabling the construction of intricate molecular frameworks from simpler precursors.
Reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling are frequently employed with halogenated thiophenes to introduce a diverse array of substituents onto the thiophene ring. wikipedia.orgresearchgate.netnih.gov The presence of other functional groups, like the ethyl ester in Ethyl 2-iodothiophene-3-carboxylate, adds another layer of synthetic versatility, allowing for subsequent modifications or influencing the electronic properties of the final molecule. The synthesis of polysubstituted thiophenes often relies on these powerful coupling methodologies. nih.gov
Strategic Importance in Advanced Materials Science and Optoelectronics
The strategic importance of iodinated thiophene esters like this compound extends into the realm of advanced materials science, particularly in the development of organic electronic and optoelectronic devices. Thiophene-based polymers, or polythiophenes, are a class of conducting polymers that have been extensively studied for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
The properties of these materials are highly dependent on the structure of the monomeric units. Halogenated thiophenes serve as crucial monomers in the synthesis of these polymers. The iodine atom in this compound can be readily displaced in polymerization reactions, allowing for the formation of well-defined polymer chains. mdpi.com The ethyl ester group can influence the polymer's solubility, processability, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net For instance, the ester group is electron-withdrawing, which can lower the electron density of the thiophene ring and impact the bandgap of the resulting polymer. ossila.com The ability to tune these properties through the careful design of monomers like this compound is critical for optimizing the performance of organic electronic devices. nih.gov
Overview of Current Research Trajectories for Iodinated Thiophene Esters
Current research involving iodinated thiophene esters is largely focused on the design and synthesis of novel conjugated polymers with tailored properties for specific applications. Researchers are exploring how the variation of substituents on the thiophene ring can fine-tune the optical and electronic characteristics of the resulting materials. This includes the development of low bandgap polymers for more efficient light absorption in solar cells and materials with high charge carrier mobility for faster and more efficient transistors. ossila.com
Another significant research direction is the development of more efficient and sustainable synthetic methods for the preparation of these monomers and their subsequent polymerization. This includes the use of greener solvents and catalysts to minimize the environmental impact of the synthetic processes. Furthermore, there is a growing interest in the self-assembly and morphological control of these thiophene-based polymers, as the solid-state packing of the polymer chains plays a crucial role in the performance of electronic devices. The unique molecular architecture offered by iodinated thiophene esters provides a platform for investigating these fundamental aspects of materials science. elsevierpure.com
Structure
3D Structure
Properties
Molecular Formula |
C7H7IO2S |
|---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
ethyl 2-iodothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
SHFSOFQVGDHUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Iodothiophene 3 Carboxylate and Analogous Structures
Direct Iodination Strategies for Thiophene (B33073) Ring Systems
Direct iodination involves the introduction of an iodine atom onto the thiophene ring in a single step. This is typically accomplished through electrophilic substitution, where the electron-rich thiophene ring attacks an electrophilic iodine source.
The inherent reactivity of the thiophene ring makes it susceptible to electrophilic attack, primarily at the C2 and C5 positions. For a substrate like ethyl thiophene-3-carboxylate, the C2 position is highly activated towards electrophilic substitution.
A stable and inexpensive alternative to other iodinating agents, potassium dichloroiodate (KICl₂) serves as an effective reagent for the electrophilic iodination of electron-poor thiophene derivatives. researchgate.netnih.gov In solution, KICl₂ readily dissociates to form potassium chloride (KCl) and iodine monochloride (ICl), with the latter acting as the active iodinating agent. researchgate.net
The mechanism proceeds through the formation of a π-complex between the thiophene ring and ICl. This is followed by a nucleophilic attack from the electron-rich thiophene on the iodine atom of the ICl, leading to the formation of a C-I bond. researchgate.net This nucleophilic attack is considered the rate-determining step of the reaction. researchgate.net Studies have shown that 2-substituted thiophenes generally provide good to excellent yields, whereas yields for 3-substituted derivatives may be lower. researchgate.net The reaction can be performed in solvents like dichloromethane (B109758) or under solvent-free conditions, with solid substrates often affording better yields in dichloromethane. researchgate.net
Table 1: Research Findings for KICl₂-Mediated Iodination of Thiophene Derivatives
| Substrate Type | Reagent | Conditions | Yield | Reference |
| Liquid Thiophenes | KICl₂·H₂O | Water | More reactive | researchgate.net |
| Solid Thiophenes | KICl₂·H₂O | Dichloromethane | Better yields | researchgate.net |
| 2-Substituted Thiophenes | KICl₂·H₂O | Dichloromethane / Solvent-free | Good to Excellent | researchgate.net |
| 3-Substituted Thiophenes | KICl₂·H₂O | Dichloromethane / Solvent-free | Lower yields | researchgate.net |
The use of N-Iodosuccinimide (NIS) activated by an acid catalyst represents a simple, rapid, and highly efficient methodology for the iodination of thiophene and its derivatives. researchgate.netnih.gov This method is particularly noteworthy for producing pure iodinated products that often require no further purification. researchgate.net
The reaction is typically carried out using a catalytic amount of an acid, such as 4-toluenesulfonic acid (p-TsOH), in a green solvent like ethanol. researchgate.netnih.gov The acid activates the NIS, enhancing its electrophilicity and facilitating the attack by the thiophene ring. This approach is effective for a range of substrates, including 2-substituted, 3-substituted, and 3,4-disubstituted thiophenes. researchgate.net The use of NIS is advantageous due to its high reactivity, affordability, and environmental friendliness. nih.gov
Table 2: Research Findings for NIS-Activated Iodination of Thiophene Derivatives
| Substrate | Reagent | Catalyst | Solvent | Key Finding | Reference |
| Thiophene & derivatives | N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid (p-TsOH) | Ethanol | Simple, fast, efficient; pure products | researchgate.netnih.gov |
| Activated Aromatic Compounds | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | - | Regioselective, excellent yields | nih.gov |
While electrophilic substitution is common, iodination of thiophenes can also occur via nucleophilic pathways, which are particularly relevant for preparing specific isomers that are not easily accessible through direct electrophilic attack. Nucleophilic substitution reactions tend to occur more readily in thiophene systems compared to their benzene (B151609) analogues. guidechem.com This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate species. guidechem.com
One such pathway involves a halogen exchange reaction. For instance, 3-bromothiophene (B43185) can be converted to 3-iodothiophene (B1329286) by first reacting it with n-butyllithium at very low temperatures (-70°C) to form a lithiated intermediate, which then undergoes nucleophilic substitution with iodine. guidechem.com Another method involves the reaction of a bromo-precursor with cuprous iodide in a polar solvent. guidechem.com These methods highlight the versatility of nucleophilic pathways in the synthesis of specific iodothiophene derivatives. guidechem.com
Electrophilic Iodination Approaches Leading to 2-Iodothiophene (B115884) Derivatives
Functionalization of Precursor Thiophene Derivatives
An alternative to direct iodination is the functionalization of a thiophene ring that already bears a suitable precursor group. This is a powerful strategy for introducing iodine at a specific position that might be difficult to achieve selectively through direct methods.
The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate. nih.gov This reaction can be adapted to synthesize Ethyl 2-iodothiophene-3-carboxylate from its corresponding amino precursor, Ethyl 2-aminothiophene-3-carboxylate. The synthesis of this amino precursor and its derivatives is well-established. nih.govresearchgate.net
The process begins with the diazotization of the amino group on the thiophene ring. This is typically achieved by treating the amine with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid. researchgate.net Modern variations of this procedure employ milder and more environmentally friendly conditions, such as using a sulfonic acid-based cation-exchange resin in water. researchgate.net The resulting diazonium salt is often unstable and is used immediately in the next step.
The diazonium group is then displaced by iodine. This is accomplished by introducing an iodide source, commonly potassium iodide (KI). researchgate.net While traditional Sandmeyer reactions often require a copper(I) salt catalyst, the iodination step is frequently effective without a catalyst. nih.gov This two-step, one-pot procedure allows for the regioselective introduction of iodine, yielding the target this compound. The reaction is general in nature and can be applied to various aromatic amines bearing either electron-donating or electron-withdrawing groups. researchgate.net
Iodocyclization Reactions for Halogenated Thiophene Ring Construction
The formation of the thiophene ring featuring a halogen substituent can be efficiently achieved through iodocyclization reactions. This method provides a direct route to substituted 3-iodothiophenes. nih.govorganic-chemistry.org
Dehydrative Iodocyclization of 1-Mercapto-3-yn-2-ols
A notable and innovative approach for constructing the 3-iodothiophene skeleton is the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives. nih.govorganic-chemistry.org This method is distinguished by its mild reaction conditions and good yields. The starting materials, 1-mercapto-3-yn-2-ols, are readily prepared by the alkynylation of the corresponding α-mercapto ketones or esters. nih.gov
The core of this synthetic strategy involves treating the 1-mercapto-3-yn-2-ol substrate with molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate (NaHCO₃). nih.govorganic-chemistry.org The reaction typically proceeds smoothly at room temperature in acetonitrile (B52724) (MeCN) as the solvent. nih.govorganic-chemistry.org The mechanism is proposed to involve the formation of an iodonium (B1229267) cation intermediate, which then undergoes a 5-endo-dig cyclization, followed by a dehydrative aromatization step to yield the stable 3-iodothiophene product. organic-chemistry.org This method is versatile, tolerating a range of substituents on the starting material. organic-chemistry.org
Table 1: Iodocyclization of Various 1-Mercapto-3-yn-2-ols
| Entry | Starting Material (1-Mercapto-3-yn-2-ol derivative) | Product (3-Iodothiophene derivative) | Yield (%) |
|---|---|---|---|
| 1 | R¹=Ph, R²=H | 2-Phenyl-3-iodothiophene | 85 |
| 2 | R¹=n-Hex, R²=H | 2-n-Hexyl-3-iodothiophene | 80 |
| 3 | R¹=Ph, R²=Me | 2-Phenyl-4-methyl-3-iodothiophene | 82 |
This table presents representative data on the yield of various 3-iodothiophene derivatives synthesized via the dehydrative iodocyclization of 1-mercapto-3-yn-2-ols. The yields demonstrate the efficiency of this synthetic route for different substrates.
Synthetic Routes Involving Thiophene Ring Closure and Esterification
Alternative synthetic strategies involve the initial construction of the thiophene ring, followed by or concurrent with esterification to produce functionalized thiophene esters.
Fiesselmann Reaction Applications in Functionalized Thiophene Ester Synthesis
The Fiesselmann reaction is a classical and valuable method for synthesizing functionalized thiophenes, specifically 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgwikiwand.com The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.orgrsc.org
The mechanism proceeds through a sequence of base-catalyzed 1,4-conjugate addition reactions. derpharmachemica.com Initially, the deprotonated thioglycolic acid ester attacks the triple bond of the alkyne. wikipedia.org Subsequent cyclization and elimination steps lead to the formation of the thiophene ring. wikipedia.org The versatility of the Fiesselmann synthesis is enhanced by the variety of α-mercaptocarbonyl compounds that can be used in place of thioglycolic acid derivatives, broadening its applicability. derpharmachemica.com While the primary products are 3-hydroxythiophene derivatives, these can serve as versatile intermediates for further functionalization to obtain a wide array of substituted thiophene esters.
Sustainable Approaches in Halogenated Thiophene Ester Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methodologies. This includes the use of non-toxic solvents and recyclable reaction media.
Utilization of Ionic Liquids and Aqueous Media in Iodination Reactions
A significant advancement in the synthesis of 3-iodothiophenes is the adaptation of the iodocyclization of 1-mercapto-3-yn-2-ols to be performed in ionic liquids. nih.gov Specifically, the reaction can be carried out in 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate (EmimEtSO₄) without the need for an external base. nih.gov The basic nature of the ionic liquid's anion is believed to facilitate the deprotonation of the thiol group. nih.gov A key advantage of this approach is the ability to recycle the ionic liquid medium multiple times without a significant drop in reaction efficiency, making it a more sustainable and greener alternative to conventional organic solvents. nih.govresearchgate.netdntb.gov.ua
Research has also explored the iodination of thiophene derivatives in other green solvents. researchgate.net For instance, a simple and efficient method for the iodination of various thiophenes uses N-iodosuccinimide (NIS) activated by 4-toluenesulfonic acid in ethanol, which is considered a greener solvent. researchgate.netcore.ac.ukcore.ac.uk Furthermore, studies have investigated iodination reactions in aqueous media, which offers significant environmental benefits. researchgate.net
Table 2: Recyclability of Ionic Liquid in the Synthesis of 3-Iodothiophenes
| Cycle | Yield (%) |
|---|---|
| 1 | 90 |
| 2 | 88 |
| 3 | 87 |
This table illustrates the recyclability of the ionic liquid 1-ethyl-3-methylimidazolium ethylsulfate (EmimEtSO₄) as the reaction medium for the iodocyclization of a 1-mercapto-3-yn-2-ol. The sustained high yields over multiple cycles highlight the sustainability of this method. nih.gov
Cross Coupling Reactions and Advanced Transformations of Ethyl 2 Iodothiophene 3 Carboxylate
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are extensively used to facilitate carbon-carbon and carbon-heteroatom bond formation with ethyl 2-iodothiophene-3-carboxylate. The high reactivity of the carbon-iodine bond makes this substrate an excellent candidate for a range of palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling for Alkyne Functionalization of Iodo-Thiophene Esters
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is particularly useful for the alkynylation of iodo-thiophene esters like this compound.
The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which also can act as the solvent. wikipedia.orgorganic-chemistry.org The base is crucial for neutralizing the hydrogen halide byproduct. wikipedia.org While anhydrous and anaerobic conditions are often employed to protect the palladium(0) catalyst from deactivation and prevent the homocoupling of alkynes, newer protocols have been developed that can be performed under ambient conditions. wikipedia.orgorganic-chemistry.org
The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with the iodo-thiophene ester. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the alkynylated thiophene (B33073) product and regenerates the palladium(0) catalyst. wikipedia.org Copper-free Sonogashira variants have also been developed. wikipedia.org
Table 1: Examples of Sonogashira Coupling with Thiophene Derivatives
| Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Product | Yield | Reference |
| 5-Substituted 2-iodothiophenes | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Amine Base | 5-Substituted 2-(1-alkynyl)-thiophenes | Efficient | york.ac.uk |
| Iodo-containing 2-aryloxazolines | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Amine Base | Functionalized aryloxazolines | Not specified | researchgate.net |
| Aryl Halides | Terminal Alkynes | Pd(PPh₃)₄, CuI | Amine Base | Arylalkynes | Not specified | researchgate.net |
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Coupling with Iodo-Thiophene Derivatives
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is widely used for the arylation and heteroarylation of iodo-thiophene derivatives due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and environmental compatibility of the boronic acid reagents. researchgate.net
The catalytic cycle begins with the oxidative addition of the iodo-thiophene ester to a palladium(0) complex. The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. Reductive elimination from the subsequent diorganopalladium(II) complex yields the desired biaryl or heteroarylthiophene product and regenerates the active palladium(0) catalyst.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides
Heck-Mizoroki Reactions with Olefinic Partners
The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful tool for the alkenylation of this compound. The reaction is typically carried out in the presence of a base and a palladium catalyst. wikipedia.org
The mechanism involves the oxidative addition of the iodo-thiophene ester to a palladium(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base. libretexts.org
The Heck reaction is notable for its functional group tolerance and can be applied to a wide range of olefinic partners, including electron-poor alkenes like acrylates and styrenes. thieme-connect.de Intramolecular versions of the Heck reaction are also highly effective for constructing cyclic and heterocyclic systems. wikipedia.orgchim.it The intramolecular variant often exhibits higher efficiency and stereoselectivity compared to its intermolecular counterpart. libretexts.org
Table 3: Heck-Mizoroki Reaction Examples
Stille Coupling via Organostannane Intermediates
The Stille coupling reaction is a palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is highly versatile for creating carbon-carbon bonds and is compatible with a wide array of functional groups. This compound can be effectively coupled with various organostannanes, including vinyl, aryl, and allyl derivatives. wikipedia.orglibretexts.org
The catalytic cycle of the Stille reaction involves the oxidative addition of the iodo-thiophene ester to a palladium(0) catalyst. wikipedia.org The resulting organopalladium(II) complex then undergoes transmetalation with the organostannane reagent. wikipedia.org The final step is a reductive elimination that forms the coupled product and regenerates the palladium(0) catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org
Table 4: Stille Coupling Reaction Conditions
Kumada Coupling with Organomagnesium Reagents
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a palladium or nickel catalyst to couple an organic halide with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org This method allows for the formation of carbon-carbon bonds between this compound and various alkyl, aryl, or vinyl groups from the corresponding Grignard reagent.
The reaction mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant advantage of the Kumada coupling is the direct use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of organomagnesium compounds limits the functional group tolerance of the reaction, as they are sensitive to acidic protons and can add to carbonyl groups. wikipedia.org
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org They are particularly effective in activating less reactive organic halides. Nickel(II) complexes, often in conjunction with phosphine (B1218219) ligands, are common catalytic precursors. wikipedia.org
Nickel-catalyzed couplings of iodo-thiophene esters can be achieved with a variety of partners. For instance, nickel-catalyzed Kumada-type couplings are well-established for the synthesis of polythiophenes. researchgate.net Additionally, nickel catalysts have been employed in reactions involving thioester transfer with sp²-hybridized electrophiles, demonstrating the versatility of nickel in C-C bond formation. nju.edu.cnresearchgate.net The development of nickel-catalyzed methods for the polymerization of thiophene derivatives highlights the importance of this transition metal in materials science. cityu.edu.hk
Other Transition Metal-Catalyzed Carbon-Carbon Bond Formations
Beyond the more common Suzuki and Negishi couplings, the carbon-iodine bond in this compound serves as a versatile handle for a variety of other transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions, including the Heck, Sonogashira, and Stille couplings, are powerful tools for the synthesis of complex organic molecules. organic-chemistry.org
The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.org This reaction provides a direct method for the alkenylation of the thiophene ring. researchgate.netresearchgate.net A typical Heck reaction involving this compound would utilize a palladium catalyst, such as palladium(II) acetate, often in the presence of a phosphine ligand and a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org
The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is of great utility for the introduction of alkynyl moieties onto the thiophene core. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper acetylide intermediate. wikipedia.orglibretexts.org
The Stille reaction utilizes a palladium catalyst to couple organotin compounds with organic halides. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca In a typical Stille coupling, this compound would be reacted with an organostannane in the presence of a palladium catalyst.
Below is a table summarizing representative conditions for these cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | Alkenylated Thiophene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Alkynylated Thiophene |
| Stille | Organostannane (e.g., Tributyl(vinyl)tin) | Pd(PPh₃)₄ | - | Toluene | Vinylated Thiophene |
Nucleophilic Substitution Reactions of the Iodothiophene Moiety
The iodine atom of this compound can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org In this type of reaction, the aromatic ring is attacked by a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the iodide ion). youtube.comyoutube.com
The presence of the electron-withdrawing ethyl carboxylate group at the 3-position is crucial for the feasibility of these reactions, as it helps to stabilize the negative charge of the Meisenheimer intermediate. nih.govdiva-portal.org The reactivity of the iodothiophene can be further enhanced by the presence of additional electron-withdrawing groups on the ring. youtube.com A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively.
The table below illustrates potential nucleophilic substitution reactions with this compound.
| Nucleophile | Reagent | Base | Solvent | Product |
| Methoxide | Sodium Methoxide | - | Methanol | Ethyl 2-methoxythiophene-3-carboxylate |
| Amine | Ammonia | - | - | Ethyl 2-aminothiophene-3-carboxylate |
| Thiolate | Sodium Thiophenoxide | - | DMF | Ethyl 2-(phenylthio)thiophene-3-carboxylate |
Derivatization via Esterification and Carboxylic Acid Interconversions
The ethyl ester functionality of this compound provides a site for further synthetic modifications, primarily through hydrolysis to the corresponding carboxylic acid or via transesterification reactions.
Hydrolysis of the ethyl ester to 2-iodothiophene-3-carboxylic acid can be readily achieved under either acidic or basic conditions. cymitquimica.com Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common method. This conversion is often a necessary step to enable subsequent reactions, such as amide bond formation.
Transesterification , the conversion of one ester to another, can be accomplished by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, which can modify the physical and chemical properties of the molecule.
Another important transformation is the reaction of the ethyl ester with hydrazine (B178648) hydrate, which can lead to the formation of the corresponding carbohydrazide. mdpi.com This derivative serves as a valuable intermediate for the synthesis of various heterocyclic compounds.
The following table summarizes these derivatization reactions.
| Reaction Type | Reagent(s) | Catalyst | Product |
| Hydrolysis | H₂O, NaOH | - | 2-Iodothiophene-3-carboxylic acid |
| Transesterification | Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 2-iodothiophene-3-carboxylate |
| Hydrazinolysis | Hydrazine hydrate | - | 2-Iodothiophene-3-carbohydrazide |
Spectroscopic and Diffraction Based Characterization in Research of Ethyl 2 Iodothiophene 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the precise structure of Ethyl 2-iodothiophene-3-carboxylate. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be established.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the two protons on the thiophene (B33073) ring and the protons of the ethyl ester group. The chemical shifts of the thiophene protons are influenced by the opposing electronic effects of the electron-withdrawing carboxylate group and the iodine atom. The ethyl group should present a characteristic quartet and triplet pattern. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two carbonyl carbons and the four carbons of the substituted thiophene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.1-7.5 | Doublet | 1H | Thiophene ring proton (H-5) |
| ~7.6-8.0 | Doublet | 1H | Thiophene ring proton (H-4) |
| ~4.3 | Quartet | 2H | Methylene protons (-OCH₂) |
| ~1.3 | Triplet | 3H | Methyl protons (-CH₃) |
Quantitative NMR (qNMR) stands as a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. The technique relies on the direct relationship between the integrated intensity of an NMR signal and the number of corresponding nuclei. By adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of this compound, the absolute purity of the target compound can be calculated by comparing the integrals of the analyte's signals to those of the standard. This approach offers high precision and accuracy, making it valuable for quality control and reference material characterization. chemicalbook.com
Vibrational Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. rsc.org The spectrum of this compound is expected to be dominated by a strong absorption band from the carbonyl (C=O) group of the ester. Other key absorptions include those from the C-O bonds of the ester, C-H bonds of the ethyl group, and the characteristic vibrations of the thiophene ring. rsc.orgox.ac.uk The presence and position of these bands confirm the key structural features of the molecule.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1700-1725 | C=O Stretch | Ester |
| ~1250-1300 | C-O Stretch (asymmetric) | Ester |
| ~1000-1100 | C-O Stretch (symmetric) | Ester |
| ~1400-1500 | C=C Stretch | Thiophene Ring |
| ~700-800 | C-S Stretch | Thiophene Ring |
| ~500-600 | C-I Stretch | Iodo-substituent |
Raman spectroscopy serves as a valuable complement to FT-IR, providing information about the vibrational modes of a molecule. It is particularly sensitive to non-polar, symmetric bonds, making it well-suited for studying the C=C and C-S vibrations within the thiophene ring.
Resonance Raman (RR) spectroscopy is an advanced application that can offer significantly enhanced signals for specific vibrational modes. youtube.com This occurs when the wavelength of the excitation laser is chosen to overlap with an electronic absorption band of the molecule. ox.ac.ukyoutube.com For this compound, the π-conjugated thiophene system gives rise to electronic transitions in the UV region. By tuning the laser to this region, the vibrational modes coupled to the π → π* electronic transition of the thiophene ring would be selectively and intensely enhanced, by as much as a factor of 10⁶. youtube.com This allows for the detection of the compound at very low concentrations and provides detailed insight into the structure of the chromophore. mdpi.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic absorption of a molecule and is used to investigate the electronic properties of this compound. The thiophene ring is a chromophore that exhibits π → π* electronic transitions when it absorbs light in the UV region. The position of the maximum absorption (λmax) is sensitive to the substituents on the ring. The electron-withdrawing ethyl carboxylate group and the iodine atom both influence the energy of the molecular orbitals, thereby shifting the absorption bands. ossila.com Studying the UV-Vis spectrum provides insight into the compound's conjugation and electronic structure, which is crucial for applications in materials science where thiophene derivatives are often used. ox.ac.ukmdpi.com
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. rsc.org For this compound, high-resolution mass spectrometry can determine its elemental composition with high accuracy by measuring its monoisotopic mass of 281.921148 Da. chemspider.com
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. The molecular ion ([M]⁺) is expected to be observed, and key fragmentation pathways would likely involve the cleavage of the ester group and the carbon-iodine bond. libretexts.org Predicted major fragments include the loss of an ethyl radical, an ethoxy radical, or the entire carboxylate group. docbrown.info The loss of an iodine atom is also a probable fragmentation pathway due to the relative weakness of the C-I bond. docbrown.info
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Origin |
|---|---|---|
| 282 | [C₇H₇IO₂S]⁺ | Molecular Ion [M]⁺ |
| 253 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 237 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 155 | [M - I]⁺ | Loss of iodine radical |
| 127 | [I]⁺ | Iodine cation |
X-ray Diffraction (XRD) for Crystalline Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not readily found in publicly accessible research databases, the application of this technique to analogous thiophene derivatives demonstrates its importance. For instance, the crystal structures of related compounds such as ethyl 2-aminothiophene-3-carboxylate have been successfully determined, revealing detailed insights into their supramolecular assemblies, including intra- and intermolecular hydrogen bonding. In the case of ethyl 2-aminothiophene-3-carboxylate, the structure has been shown to form a planar sheet stabilized by N-H···O hydrogen bonds.
The general procedure for XRD analysis of a thiophene derivative would involve the following steps:
Crystal Growth: Growing a single crystal of high quality is the first and often most challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final, precise structural model.
The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical table below for a thiophene derivative.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.
The determination of the crystal structure of this compound would be a significant contribution to the field, providing a benchmark for theoretical calculations and a deeper understanding of its solid-state properties.
Chromatographic Techniques in Separation and Purity Analysis
Chromatographic techniques are fundamental in the synthesis and quality control of this compound, ensuring the separation of the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for the analysis of thiophene derivatives, which can be reactive and require precise analytical monitoring.
In the context of this compound, HPLC serves multiple purposes:
Purity Assessment: HPLC is routinely used to determine the purity of synthesized batches of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector at a wavelength where the thiophene ring exhibits strong absorbance. mdpi.com
Reaction Monitoring: During the synthesis of this compound, HPLC can be employed to monitor the progress of the reaction, allowing for optimization of reaction conditions such as temperature, time, and catalyst loading.
Stability Studies: The stability of the compound under various conditions (e.g., light, heat, different solvents) can be assessed by tracking its degradation over time using a validated HPLC method.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| HPLC Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: This table represents a typical, hypothetical set of HPLC conditions and would require optimization for the specific analysis of this compound.
The development of a robust and validated HPLC method is a critical step in the research and potential application of this compound, ensuring the reliability and reproducibility of scientific findings. The analysis of related thiophenic compounds in various matrices, such as fuels, has demonstrated the utility of HPLC in achieving accurate and repeatable results. mdpi.com
Computational Chemistry Investigations of Ethyl 2 Iodothiophene 3 Carboxylate and Analogues
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Analysis of Electrophilic Iodination Mechanisms in Thiophenes
DFT calculations have been employed to investigate the electrophilic iodination of various thiophene (B33073) compounds. These studies have revealed that the reaction mechanism is significantly influenced by the nature of the iodinating agent and the substitution pattern on the thiophene ring. For instance, research on the iodination of thiophene derivatives has provided a foundational understanding of the reaction pathways. A common mechanistic feature is the initial formation of a π-complex between the thiophene ring and the iodine source. This is typically followed by a nucleophilic attack from the thiophene, which constitutes the rate-determining step of the reaction. The energy barriers associated with this step are in good agreement with the experimental conditions required for the transformation.
Substrate and Reagent Effects on Energetics and Reaction Kinetics
The energetics and kinetics of electrophilic iodination are highly dependent on both the substrate and the reagents used. Computational models have shown that electron-withdrawing or electron-donating groups on the thiophene ring can significantly alter the activation energy of the rate-determining step. Similarly, the choice of the iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), plays a crucial role in the reaction's feasibility and outcome. While these general principles are understood, specific quantitative data for ethyl 2-iodothiophene-3-carboxylate, such as the calculated activation energies with different iodinating systems, are not documented in the available literature.
Ab Initio Methods for Electronic Structure and Photochemistry
Detailed investigations into the electronic structure and photochemical behavior of this compound using ab initio methods are not found in the current body of scientific work. While studies on the parent compound, 2-iodothiophene (B115884), have utilized these methods to explore C-I bond fission upon UV excitation, this research has not been extended to its derivatives, including the ethyl 3-carboxylate substituted analogue.
Molecular Dynamics (MD) Simulations and Ligand Binding Studies
There is no available research that has utilized Molecular Dynamics (MD) simulations to study this compound. Consequently, there are no findings on its behavior as a ligand in binding studies with biological macromolecules or other host systems.
Theoretical Insights into Catalysis and Intermediates
Theoretical examinations focused on the catalytic applications of this compound or the nature of its reaction intermediates are currently unavailable. The potential of this compound in catalytic cycles and the structure and stability of any associated intermediates remain areas for future computational exploration.
Advanced Applications and Research Frontiers of Ethyl 2 Iodothiophene 3 Carboxylate
Precursors for Conjugated Polymers in Optoelectronics
The development of organic electronics has been significantly propelled by the use of conjugated polymers, which offer advantages such as flexibility, low cost, and tunable electronic properties. Ethyl 2-iodothiophene-3-carboxylate serves as a key precursor in the synthesis of these materials, particularly for applications in optoelectronic devices. osti.govnih.gov
Synthesis of Polythiophene-Based Conductive Polymers
Polythiophenes are a major class of conductive polymers known for their excellent environmental and thermal stability. cmu.edu The synthesis of polythiophenes often involves the polymerization of thiophene (B33073) monomers. This compound is an important monomer in this context, enabling the formation of polythiophene chains through various coupling reactions. The presence of the iodine atom allows for facile carbon-carbon bond formation, a critical step in polymerization.
Several methods are employed for the synthesis of polythiophenes, including chemical oxidative polymerization, electropolymerization, and metal-catalyzed cross-coupling reactions. physicsjournal.netresearchgate.net The choice of synthetic route can significantly influence the properties of the resulting polymer, such as its molecular weight, regioregularity, and ultimately, its electrical conductivity and optical properties. cmu.edu For instance, the use of specific catalysts can lead to highly regioregular polymers, which exhibit enhanced charge transport characteristics. researchgate.net
Application in Organic Solar Cells and Electroluminescent Diodes
The unique electronic properties of polythiophenes derived from this compound make them suitable for use in a variety of optoelectronic devices. researchgate.net In organic solar cells (OSCs), these polymers can function as the electron-donating material in the active layer, which is responsible for absorbing sunlight and generating charge carriers. cmu.edu The performance of OSCs is highly dependent on the energy levels and morphology of the active layer materials. The ability to tune the electronic properties of polythiophenes through chemical modification of the monomer is therefore a significant advantage.
Similarly, in organic light-emitting diodes (OLEDs), these polymers can be used as the emissive layer or as charge-transporting layers. acs.org The color of the emitted light can be controlled by modifying the chemical structure of the polymer, allowing for the creation of full-color displays. The efficiency and stability of these devices are active areas of research, with ongoing efforts to develop new polythiophene derivatives with improved performance. cmu.edu
Role in Thin Film Fabrication via Polymerization
The fabrication of thin films is a crucial step in the production of organic electronic devices. Polythiophenes synthesized from this compound can be processed from solution to form thin films using techniques such as spin coating, dip coating, and printing. ossila.com The solubility of the polymer, which is influenced by the side chains attached to the thiophene backbone, is a key factor in achieving high-quality films with uniform thickness and morphology.
The ability to form well-ordered, crystalline domains within the thin film is essential for efficient charge transport. researchgate.net The polymerization conditions and subsequent processing steps can be optimized to control the self-assembly of the polymer chains and achieve the desired film morphology. The formation of these organized structures is critical for maximizing the performance of devices like organic field-effect transistors (OFETs) and solar cells. researchgate.net
Building Blocks for Complex Organic Architectures
Beyond its role in polymer synthesis, this compound is a valuable building block for the construction of more complex organic molecules with tailored properties. ossila.com Its reactive sites allow for the stepwise assembly of intricate structures for various applications in materials science and medicinal chemistry.
Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound serves as a versatile intermediate. medchemexpress.comnih.gov The iodine and ester functionalities provide orthogonal handles for a variety of chemical transformations. This allows for the introduction of different functional groups and the construction of complex molecular frameworks. For example, the iodo group can be readily displaced or used in cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups. researchgate.netnih.gov
Construction of Multi-Thiophene Systems (e.g., Bithiophenes, Terthiophenes)
The synthesis of oligothiophenes, such as bithiophenes and terthiophenes, is another important application of this compound. acs.org These multi-thiophene systems are of interest for their well-defined electronic and optical properties, which can be systematically tuned by varying the number of thiophene units and the nature of the substituents. nih.gov
Synthesis of Functionalized Heterocyclic Compounds
This compound is a versatile building block in the synthesis of a variety of functionalized heterocyclic compounds. Its utility stems from the presence of two key reactive sites: the iodine atom at the 2-position and the ethyl carboxylate group at the 3-position. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents, which can subsequently participate in cyclization reactions to form fused heterocyclic systems.
One of the prominent applications of similar 2-iodothiophene (B115884) derivatives is in the synthesis of thieno[2,3-d]pyrimidines. tubitak.gov.tr While direct examples starting from this compound are not extensively detailed, the general synthetic strategy involves the initial functionalization at the 2-position. For instance, a Sonogashira coupling reaction can be employed to introduce an alkyne group. Subsequent intramolecular cyclization, often triggered by the manipulation of the ester group or by the introduction of a suitable nitrogen source, can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene core.
Another important class of heterocycles accessible from thiophene precursors are thieno[3,2-c]pyridinones. researchgate.net The synthesis of these compounds often relies on the strategic introduction of side chains that can undergo cyclization. Starting with this compound, a Sonogashira cross-coupling reaction can be utilized to append an acetylene-containing moiety. libretexts.org This can be followed by further transformations, such as hydrolysis of the ester and subsequent reaction with an amine, or direct amidation followed by a cyclization step to construct the pyridinone ring.
The general approach for synthesizing these fused systems is outlined below:
Palladium-Catalyzed Cross-Coupling: The iodine atom on the thiophene ring is substituted with a new group (e.g., an alkyne, aryl, or amino group) via reactions like Sonogashira, Suzuki, or Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.orgyoutube.com
Modification of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing a handle for the subsequent cyclization step.
Cyclization: The newly introduced functional group at the 2-position reacts with the modified group at the 3-position to form the new heterocyclic ring.
The following table illustrates potential functionalized heterocyclic compounds that could be synthesized from this compound, based on established synthetic routes for analogous thiophene derivatives.
| Starting Material | Reaction Sequence | Resulting Heterocyclic Core | Potential Substituents |
| This compound | 1. Sonogashira coupling with a terminal alkyne. 2. Reaction with a nitrogen source (e.g., ammonia, primary amine). | Thieno[2,3-d]pyrimidine | Varied, depending on the alkyne and nitrogen source used. |
| This compound | 1. Sonogashira coupling with a protected amino-alkyne. 2. Deprotection and intramolecular cyclization. | Thieno[3,2-c]pyridinone | Varied, based on the specific amino-alkyne used. |
| This compound | 1. Suzuki coupling with a boronic acid containing a suitable functional group. 2. Intramolecular cyclization. | Fused Thiophene Systems | Aryl or heteroaryl groups from the boronic acid. |
Reagent in the Development of New Synthetic Methodologies
This compound serves as a valuable reagent in the development and optimization of new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ethyl carboxylate group can influence the reactivity of the C-I bond, making it an interesting substrate for studying reaction mechanisms and expanding the scope of known transformations.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org The use of substrates like this compound allows for the exploration of this reaction with heteroaromatic iodides. Researchers can investigate the efficacy of different palladium catalysts, ligands, and bases for the coupling of various amines with the thiophene core. nih.govresearchgate.net The development of milder and more efficient conditions for the amination of such electron-deficient heteroaryl halides is an active area of research. nih.gov For example, a study on the Buchwald-Hartwig amination of aryl halides with heterocyclic amines has demonstrated the importance of optimizing the catalyst system for achieving high yields. nih.gov
The general scheme for the Buchwald-Hartwig amination of this compound is as follows:
This reaction allows for the synthesis of a library of 2-aminothiophene derivatives, which are themselves important precursors for biologically active compounds. nih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another area where this compound is a useful reagent. libretexts.orgrsc.org The development of copper-free Sonogashira coupling protocols is of significant interest to avoid the environmental and purification issues associated with copper catalysts. beilstein-journals.org this compound can be used as a model substrate to test the efficiency of new palladium/ligand systems under copper-free conditions. The success of such reactions broadens the applicability of this methodology to sensitive substrates and for the synthesis of materials where copper contamination is a concern. scielo.org.mx
The general scheme for the Sonogashira coupling of this compound is depicted below:
The resulting 2-alkynylthiophene-3-carboxylates are valuable intermediates for the synthesis of more complex molecules, including conjugated polymers and functional dyes.
The following table summarizes how this compound can be utilized in the development of new synthetic methods.
| Synthetic Methodology | Role of this compound | Research Focus |
| Buchwald-Hartwig Amination | Substrate for C-N bond formation. | Development of new catalyst systems (Pd/ligand), optimization of reaction conditions (base, solvent), and expansion of the amine scope. |
| Sonogashira Coupling | Substrate for C-C bond formation. | Development of copper-free coupling protocols, design of more active and stable palladium catalysts, and investigation of solvent effects. |
| Suzuki Coupling | Substrate for C-C bond formation with boronic acids. | Exploration of new ligands for efficient coupling with hindered or electronically diverse boronic acids, and development of aqueous-phase coupling methods. nih.gov |
Future Research Directions and Methodological Enhancements for Iodo Thiophene Esters
Innovations in Regioselective and Stereoselective Synthesis
The precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount for creating complex molecules with desired properties. For iodo-thiophene esters, future advancements will likely build upon current strategies that utilize activating groups to direct reactions.
A significant innovation has been the development of modular synthetic routes that allow for the sequential functionalization of individual positions on the thiophene (B33073) ring. nih.gov Research has demonstrated a method for accessing tetra-arylated thiophene compounds where an ester activating/directing group provides programmed chemical control. nih.gov This strategy enables the functionalization of the thiophene core through a sequence of regioselective halogenations and cross-coupling reactions, offering higher yields and employing practical protocols compared to previous routes. nih.gov The ability to switch regioselectivity for reactions like deprotonation can be controlled by carefully selecting the organometallic base and solvent. researchgate.net
Further research is directed towards expanding the toolkit for stereoselective synthesis. While many applications focus on the aromatic nature of the thiophene ring, the creation of chiral centers in substituents is crucial. Innovations in asymmetric catalysis are key. For instance, stereoselective rearrangements mediated by hypervalent iodine reagents have been developed for arylketones, producing α-arylated esters with high selectivity. nih.gov Applying similar principles to thiophene esters could open new avenues for creating chiral molecules. Additionally, Ritter-type reactions using trivalent iodine electrophiles represent a method for the trans-difunctionalization of alkynes, yielding β-iodanyl enamides, which are precursors to various tri- and tetrasubstituted enamides. chemrxiv.org The development of catalytic stereoconvergent cross-couplings for related systems highlights the ongoing challenge and opportunity in constructing adjacent stereocenters with high precision. acs.org
Future work will likely focus on:
Developing new directing groups that offer alternative or enhanced regiocontrol.
Expanding the scope of stereoselective reactions on substituents attached to the iodo-thiophene scaffold.
Investigating dynamic covalent chemistry and switchable catalysts to control isomeric outcomes.
Advancements in Catalytic Systems for Cross-Coupling Reactions
Iodo-thiophene esters are valuable substrates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for carbon-carbon and carbon-heteroatom bond formation. The iodine atom serves as an excellent leaving group, making these compounds highly reactive. Future research is focused on creating more robust, efficient, and versatile catalytic systems.
A recent breakthrough is a highly effective methodology for the cross-coupling of heteroaryl iodides, including thiophene derivatives, at room temperature. nih.gov This protocol uses a novel catalytic system composed of Pd₂(dba)₃·CHCl₃ and a specific phosphine (B1218219) ligand with an adamantane-like framework (MeCgPPh), which shows high tolerance for various functional groups. nih.gov The choice of phosphine ligand has been shown to have a significant impact on the efficiency of the catalytic system. nih.gov
Table 1: Effect of Phosphine Ligands on a Model Cross-Coupling Reaction
| Entry | Ligand (40 mol%) | Reaction Time | Yield (%) |
|---|---|---|---|
| 1 | none | 24 h | traces |
| 2 | MeCgPPh | 18 h | 90 |
| 3 | P(o-tolyl)₃ | 24 h | 82 |
| 4 | dppf (20 mol%) | 24 h | 71 |
| 5 | XPhos | 24 h | 84 |
| 6 | (4-Tol)₃P | 24 h | 68 |
Data adapted from a study on the cross-coupling of p-iodoanisole, demonstrating ligand effects applicable to heteroaryl iodides. nih.gov
Another area of advancement is in aerobic oxidative coupling reactions. A novel Palladium(II) catalyst system using 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand has been developed for the homocoupling of 2-bromothiophenes, a reaction type directly relevant to iodo-thiophenes. nih.gov This system benefits from a Cu(OAc)₂ cocatalyst, which appears to promote the C-C coupling step in a role different from its conventional function in catalyst reoxidation. nih.gov The development of such systems that use air as the ultimate oxidant represents a greener and more economical approach. nih.gov
Future directions in catalysis will include:
Designing catalysts with lower loadings and higher turnover numbers.
Developing systems that are resistant to sulfur poisoning, a common issue in thiophene chemistry.
Exploring non-precious metal catalysts (e.g., based on nickel, copper, or iron) to replace palladium. rsc.org
Creating multifunctional catalysts that can perform multiple transformations in a one-pot sequence.
Integration of Sustainable Chemistry Principles
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including iodo-thiophene esters. researchgate.netresearchgate.net The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.com
Life Cycle Assessment (LCA) is becoming an essential tool for evaluating the environmental footprint of chemical syntheses. mdpi.com By analyzing each step, chemists can identify hotspots—such as specific solvents, reagents, or purification methods—that have a negative impact and redesign the process to be more sustainable. mdpi.com For thiophene-based surfactants, LCA has been used to pinpoint chemical steps that could be optimized to develop a new generation of eco-friendly products. mdpi.com
Key areas for integrating sustainability into the synthesis and use of iodo-thiophene esters include:
Alternative Solvents: Moving away from volatile and hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. A transition-metal-free strategy for thiophene synthesis has been demonstrated using a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water. organic-chemistry.org
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Cyclization and cycloisomerization reactions of functionalized alkynes are examples of atom-economical routes to thiophenes. researchgate.netmdpi.com
Catalysis: As discussed previously, using catalytic rather than stoichiometric reagents reduces waste. The development of phosphine-free catalytic systems and those that operate under milder conditions contributes to sustainability. organic-chemistry.org
Renewable Feedstocks: While challenging for complex heterocycles, future research may explore pathways to synthesize thiophene precursors from biomass-derived starting materials.
Table 2: Examples of Sustainable Approaches in Thiophene Synthesis
| Approach | Description | Key Benefit | Reference |
|---|---|---|---|
| Metal-Free Cyclization | Use of elemental sulfur and a base-free generation of a trisulfur (B1217805) radical anion for thiophene synthesis from alkynols. | Avoids transition-metal catalysts. | organic-chemistry.org |
| Water-Based Solvent System | A sulfuration/cyclization process using EtOCS₂K as a thiol surrogate in a mixed solvent including water. | Reduces reliance on volatile organic compounds (VOCs). | organic-chemistry.org |
| Iodocyclization | Synthesis of iodine-containing thiophenes at or near room temperature from readily available S-containing alkynes. | Mild reaction conditions, high atom economy. | mdpi.com |
Synergistic Computational and Experimental Approaches in Chemical Research
The integration of computational chemistry with experimental work is a powerful paradigm that accelerates discovery and deepens understanding. In the context of iodo-thiophene esters, this synergy can be applied to predict reactivity, design novel catalysts, and elucidate reaction mechanisms.
Computational studies, such as those using Density Functional Theory (DFT), can model reaction pathways and transition states, providing insights that are difficult or impossible to obtain through experiments alone. For example, computational analysis has been used to support the proposed mechanisms in the metal-free synthesis of thiophenes from cyclobutanols and elemental sulfur. researchgate.net In another study, the synthesis of various thiophene-based heterocyclic derivatives was conducted, and the experimental outcomes were found to be in good agreement with the results of a computational chemical study. rsc.org
This combined approach can be particularly fruitful in:
Predicting Regioselectivity: Computational models can calculate the relative energies of different isomeric products, predicting the outcome of reactions and guiding the choice of directing groups or reaction conditions.
Catalyst Design: Virtual screening of potential ligands for metal catalysts can identify promising candidates for synthesis and testing, saving significant time and resources. This is crucial for developing advanced catalytic systems for cross-coupling reactions.
Mechanism Elucidation: When experimental data suggest a complex or unexpected reaction pathway, computational modeling can help distinguish between different possible mechanisms, as seen in studies of Pd-catalyzed oxidative coupling. nih.gov
Property Prediction: The electronic and photophysical properties of new thiophene-based materials can be predicted computationally before they are synthesized, allowing for the targeted design of molecules for applications in organic electronics or sensors. mdpi.com
The future of research on iodo-thiophene esters will increasingly rely on this iterative loop of computational prediction and experimental validation to drive innovation in synthesis and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
